molecular formula C21H25N3O B2524047 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide CAS No. 478077-14-4

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide

Cat. No. B2524047
CAS RN: 478077-14-4
M. Wt: 335.451
InChI Key: JNLKUIBRIOLPQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted propanamides typically involves coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , or the use of coupling reagents like N,N-carbonyldiimidazole (CDI) . These methods allow for the introduction of various substituents onto the propanamide backbone, which can significantly alter the compound's biological activity.

Molecular Structure Analysis

The molecular structure of N-substituted propanamides can be confirmed using spectral data acquired via techniques like (1)H NMR, (13)C NMR, and LC-MS . The presence of different substituents, such as benzyl or pyridinyl groups, can influence the compound's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

N-substituted propanamides can participate in various chemical reactions. For instance, they can act as synthons in reductive amination reactions with primary and secondary amines . The presence of functional groups like the benzyl or pyridinyl moiety can also enable further chemical modifications, potentially leading to a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted propanamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics . For example, the presence of a pyridinyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes .

Relevant Case Studies

Several of the papers discuss the biological evaluation of N-substituted propanamides. For instance, some compounds have shown antiproliferative activity against cancer cell lines , anticonvulsant activity in preclinical seizure models , anti-inflammatory and immunosuppressive effects , and analgesic activity in vivo . These studies highlight the therapeutic potential of N-substituted propanamides in various medical conditions.

Scientific Research Applications

Anticonvulsant Potential

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide, as part of a broader category of compounds including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, has been explored for its anticonvulsant properties. These compounds merge chemical fragments of well-known antiepileptic drugs, showing promise in preclinical seizure models. Preliminary screenings have identified several derivatives offering protection against seizures, with some compounds demonstrating higher potency and better safety profiles compared to standard antiepileptic drugs like valproic acid and ethosuximide (Kamiński et al., 2015). Another study focusing on similar hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides also highlighted their anticonvulsant activity, with some showing considerable efficacy in preclinical models (Kamiński et al., 2016).

Herbicidal Activity

Research has also delved into the herbicidal potential of benzamides, including compounds structurally related to N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide. One notable example is N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which exhibits herbicidal activity against annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).

Inflammation Inhibition

Compounds within the same chemical class, such as N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides, have been investigated for their ability to act as inflammation inhibitors. These non-acidic NSAIDs have shown efficacy in topical and systemic inflammation models, with some derivatives displaying activity levels comparable to or exceeding standard treatments like ibuprofen and dexamethasone (Dassonville et al., 2008).

Antimicrobial Activity

New derivatives, such as those synthesized from N-(naphthalen-1-yl)propanamide, have been evaluated for their antimicrobial properties. These studies have produced compounds that exhibit notable activity against a range of bacteria and fungi, with some showing potency at levels comparable to established antimicrobials like ketoconazole and chloramphenicol (Evren et al., 2020).

Future Directions

The future directions for this compound could involve further structural optimization of 2,5-dimethylpyrrole derivatives which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-20(25)22-14-19-16(2)17(3)24(15-18-10-6-5-7-11-18)21(19)23-12-8-9-13-23/h5-13H,4,14-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLKUIBRIOLPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323268
Record name N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478077-14-4
Record name N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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